Tetrahydro-4-hydroxy-3-furanmethanol
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Overview
Description
Tetrahydro-4-hydroxy-3-furanmethanol is an organic compound with the molecular formula C5H10O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a hydroxyl group (-OH) attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydro-4-hydroxy-3-furanmethanol can be synthesized through the catalytic hydrogenation of 3-furanmethanol. The process involves the reduction of 3-furfural or 3-furancarboxylic acid to obtain 3-furanmethanol, followed by deep reduction through catalytic hydrogenation to yield this compound . This method is efficient, producing high yields with minimal waste.
Industrial Production Methods
Industrial production of this compound typically involves the use of solid acid catalysts in a one-pot system to convert xylose directly to the desired compound . This method is considered environmentally friendly as it utilizes biomass-derived feedstocks and produces fewer by-products.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4-hydroxy-3-furanmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Further reduction can yield tetrahydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as alkyl halides (e.g., benzyl chloride) in the presence of a phase transfer catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Production of tetrahydrofuran derivatives.
Substitution: Formation of ethers and other substituted furan derivatives.
Scientific Research Applications
Tetrahydro-4-hydroxy-3-furanmethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of resins, adhesives, and coatings
Mechanism of Action
The mechanism of action of tetrahydro-4-hydroxy-3-furanmethanol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Its effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Furfuryl alcohol: An organic compound with a furan ring and a hydroxymethyl group.
Tetrahydrofurfuryl alcohol: A derivative of furfuryl alcohol with a fully hydrogenated furan ring.
Uniqueness
Tetrahydro-4-hydroxy-3-furanmethanol is unique due to its specific structure, which combines the properties of both furan and tetrahydrofuran derivatives. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C5H10O3 |
---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
4-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H10O3/c6-1-4-2-8-3-5(4)7/h4-7H,1-3H2 |
InChI Key |
GAIJURVPPZBHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)CO |
Origin of Product |
United States |
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